2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one
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Overview
Description
2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one is a complex heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a triazole ring fused with a pyrimidine ring, a methoxyphenyl group, a morpholine ring, and a sulfanyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science.
Preparation Methods
The synthesis of 2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions to form the triazole ring . The reaction conditions typically include the use of strong acids such as hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process .
Industrial production methods for this compound may involve optimization of the reaction conditions to improve yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and high-throughput screening to identify the most efficient reaction parameters .
Chemical Reactions Analysis
2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and hydrogen peroxide, reducing agents such as sodium borohydride and lithium aluminum hydride, and nucleophiles such as amines and thiols .
The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used. For example, oxidation of the sulfanyl group can lead to the formation of sulfoxides or sulfones, while reduction of the triazole ring can yield dihydrotriazoles .
Scientific Research Applications
2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one has a wide range of scientific research applications. In medicinal chemistry, this compound has been investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent . Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
In organic synthesis, this compound serves as a valuable intermediate for the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a versatile building block for the construction of diverse chemical libraries .
In material science, the compound’s unique electronic and structural properties make it suitable for applications in the development of advanced materials, such as organic semiconductors and photovoltaic devices .
Mechanism of Action
The mechanism of action of 2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The triazole and pyrimidine rings in the compound’s structure allow it to bind to various enzymes and receptors, modulating their activity . For example, the compound may inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one can be compared with other similar compounds, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines and 1,2,3-triazolo[5,1-b][1,3,4]thiadiazines . These compounds share similar structural features, such as the presence of triazole and thiadiazine rings, but differ in their specific substituents and ring fusion patterns .
The uniqueness of this compound lies in its combination of a methoxyphenyl group, a morpholine ring, and a sulfanyl group, which confer distinct electronic and steric properties to the molecule . These properties contribute to its unique biological activity and make it a valuable compound for further research and development .
Properties
IUPAC Name |
2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O3S/c1-25-13-4-2-12(3-5-13)23-16-15(20-21-23)17(19-11-18-16)27-10-14(24)22-6-8-26-9-7-22/h2-5,11H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUDDVFQWFNKMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)N4CCOCC4)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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